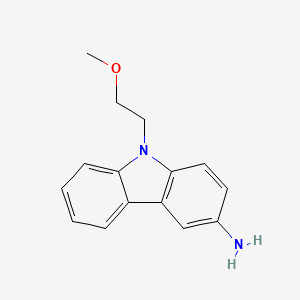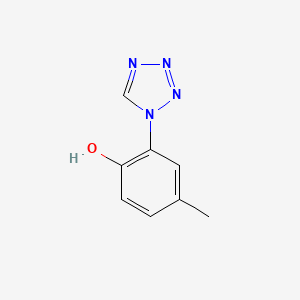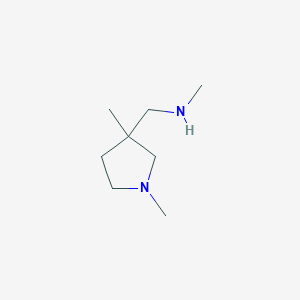![molecular formula C11H24N2 B1463136 N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine CAS No. 915924-65-1](/img/structure/B1463136.png)
N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine
Übersicht
Beschreibung
“N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine” is an organic compound . It belongs to the class of compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring .
Molecular Structure Analysis
The IUPAC name of the compound is N-[2-(4-methyl-1-piperidinyl)ethyl]-2-propanamine . The InChI code is 1S/C11H24N2/c1-10(2)12-6-9-13-7-4-11(3)5-8-13/h10-12H,4-9H2,1-3H3 . This indicates that the compound has a piperidine ring with a methyl group at the 4th position and an ethylpropan-2-amine group attached to the nitrogen of the piperidine ring .Physical And Chemical Properties Analysis
“N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine” is a liquid at room temperature . It has a molecular weight of 184.32 .Wissenschaftliche Forschungsanwendungen
Src Kinase Inhibition and Anticancer Activity : A study conducted by Sharma et al. (2010) synthesized a series of derivatives related to N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine. These derivatives were evaluated for their inhibitory activity against Src kinase, a protein involved in cancer progression. One of the compounds demonstrated significant inhibitory potency and showed potential for inhibiting the growth of breast carcinoma cells (Sharma et al., 2010).
Structural Analysis of Cathinones : In a study by Nycz et al. (2011), the structural features of various cathinones, including compounds structurally related to N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine, were analyzed using X-ray diffraction and computational methods. This research contributes to a deeper understanding of the molecular structure and properties of such compounds (Nycz et al., 2011).
Evaluation of Radioligands for Choline Uptake System : Gilissen et al. (2003) evaluated compounds related to N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine as potential radioligands for studying the high-affinity choline uptake system in vivo. These radioligands showed promising results in brain uptake and affinity for the choline uptake system (Gilissen et al., 2003).
Endosomolytic Polymers : A study by Ferruti et al. (2000) explored the use of poly(amido-amine)s (PAAs) derivatives, including those with structural similarities to N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine, as endosomolytic polymers. The study revealed significant variations in the basicity of amino groups and their potential applications in biological systems (Ferruti et al., 2000).
Synthesis of Key Intermediates for Antibiotics : A study by Fleck et al. (2003) detailed the synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of certain antibiotics. This research contributes to the development of efficient and stereoselective processes for antibiotic production (Fleck et al., 2003).
Serotonin Receptor Ligands : Łażewska et al. (2019) investigated a series of compounds, including those structurally similar to N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine, as ligands for the human serotonin 5-HT6 receptor. The study evaluated the role of linkers in the affinity of these compounds for serotonin receptors (Łażewska et al., 2019).
Antibacterial and Antifungal Activities : Angamuthu et al. (2021) conducted a study on novel Mannich bases derived from N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine and their antibacterial and antifungal activities. This research provides insights into the potential use of these compounds in combating microbial infections (Angamuthu et al., 2021).
Eigenschaften
IUPAC Name |
N-[2-(4-methylpiperidin-1-yl)ethyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-10(2)12-6-9-13-7-4-11(3)5-8-13/h10-12H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMOOSAFNSNUMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672405 | |
| Record name | N-[2-(4-Methylpiperidin-1-yl)ethyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine | |
CAS RN |
915924-65-1 | |
| Record name | N-[2-(4-Methylpiperidin-1-yl)ethyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine hydrochloride](/img/structure/B1463053.png)

![1,3-Diethyl 2-{[(1-carbamoylcyclopentyl)amino]methylidene}propanedioate](/img/structure/B1463055.png)








![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B1463073.png)

